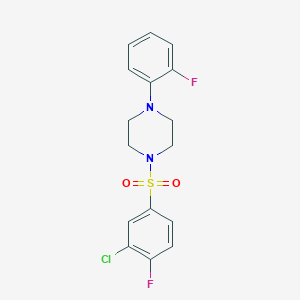

1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine, is a derivative of benzylpiperazine, which is a class of chemical compounds with various pharmaceutical applications. These derivatives are often studied for their potential as intermediates in drug synthesis and for their biological activities .

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. The total yield of such processes can vary, with one method resulting in a yield of 48.2% , while another method reports a slightly higher yield of 53.3% . The choice of synthetic route can affect both the quality and quantity of the final product. The synthesis of these compounds is confirmed through spectroscopic methods such as IR and NMR .

Molecular Structure Analysis

The molecular structure of a closely related compound, 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine, has been determined through X-ray diffraction studies. The piperazine ring in this compound adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral . Although the exact structure of 1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine is not provided, it can be inferred that similar structural features may be present due to the resemblance in chemical composition.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to their functional groups. The presence of sulfonyl and halogen groups in these compounds suggests that they can undergo further chemical transformations, which may include nucleophilic substitution reactions or interactions with biological targets . The specific chemical reactions of 1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms can affect the compound's polarity, solubility, and reactivity. The crystalline nature of some derivatives, as confirmed by X-ray diffraction, indicates that these compounds can form well-defined solid structures with specific melting points and solubility characteristics . However, the exact physical and chemical properties of the compound are not explicitly discussed in the provided papers.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of derivatives related to 1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine involve complex chemical reactions to obtain compounds with potential biological activities. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, showcases the detailed process of creating derivatives for further application studies (Sanjeevarayappa et al., 2015).

Biological Evaluation

Derivatives of 1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine have been evaluated for their biological activities, including antibacterial and anthelmintic effects. The compound synthesized by Sanjeevarayappa et al. exhibited moderate anthelmintic activity, suggesting its potential use in developing treatments against parasitic worms (Sanjeevarayappa et al., 2015).

Pharmaceutical Intermediates

Research on the preparation methods of derivatives like 1-(2,3-(dichloro-)phenyl)piperazine highlights their significance as pharmaceutical intermediates. The described synthetic methods offer insights into producing high-quality and quantity products, essential for further drug development and research (Li Ning-wei, 2006).

Potential Drug Candidates

The exploration of heterocyclic compounds, such as the derivatives of 2-furoic piperazide, for inhibitory potential against enzymes related to type 2 diabetes and Alzheimer's diseases underscores the broader application spectrum of these derivatives in medical research. The study by Abbasi et al. identifies promising inhibitors, supporting their potential role in drug discovery for treating these diseases (Abbasi et al., 2018).

Eigenschaften

IUPAC Name |

1-(3-chloro-4-fluorophenyl)sulfonyl-4-(2-fluorophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF2N2O2S/c17-13-11-12(5-6-14(13)18)24(22,23)21-9-7-20(8-10-21)16-4-2-1-3-15(16)19/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNMQDVMQWAWQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2547744.png)

![3-hydroxy-1-[3-(4-methoxyphenoxy)propyl]-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2547745.png)

![N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2547751.png)

![N-(4-methoxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2547754.png)

![5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2547756.png)

![[(6-Fluoropyridin-2-yl)amino]urea](/img/structure/B2547758.png)

![(1R,5S)-3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2547760.png)

![1-[2-(Ethylamino)-4-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B2547763.png)